molecular formula C9H15Br B2502515 3-Cyclohexylprop-2-enyl bromide CAS No. 131719-68-1

3-Cyclohexylprop-2-enyl bromide

Cat. No.: B2502515
CAS No.: 131719-68-1
M. Wt: 203.12 g/mol
InChI Key: OQDAFSPCBVBKNR-UHFFFAOYSA-N
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Description

3-Cyclohexylprop-2-enyl bromide is an organic compound with the molecular formula C9H15Br It is a brominated derivative of cyclohexylpropene, characterized by the presence of a bromine atom attached to the second carbon of the propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexylprop-2-enyl bromide typically involves the reaction of cyclohexylmagnesium bromide with 2,3-dibromopropene. The process is carried out in an anhydrous ether solvent under reflux conditions. The reaction mixture is then treated with hydrochloric acid to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexylprop-2-enyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cyclohexylpropene.

    Addition Reactions: The double bond in the propene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Produces derivatives such as alcohols, ethers, or amines.

    Elimination Reactions: Yields cyclohexylpropene.

    Addition Reactions: Forms dihalides or halohydrins depending on the reagents used.

Scientific Research Applications

3-Cyclohexylprop-2-enyl bromide has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of bioactive compounds.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.

Mechanism of Action

The mechanism of action of 3-Cyclohexylprop-2-enyl bromide primarily involves its reactivity as an electrophile. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The compound can also participate in addition reactions due to the presence of the double bond in the propene chain. These reactions are crucial for its applications in organic synthesis and material science.

Comparison with Similar Compounds

    Cyclohexylmethyl bromide: Similar in structure but lacks the double bond in the propene chain.

    Cyclohexylpropyl bromide: Similar but with a saturated propyl chain instead of the unsaturated propene chain.

    Cyclohexylvinyl bromide: Similar but with a vinyl group instead of the propene chain.

Uniqueness: 3-Cyclohexylprop-2-enyl bromide is unique due to the presence of both a cyclohexyl group and an unsaturated propene chain, which imparts distinct reactivity and versatility in chemical reactions. This combination makes it a valuable intermediate in organic synthesis and other scientific applications.

Properties

CAS No.

131719-68-1

Molecular Formula

C9H15Br

Molecular Weight

203.12 g/mol

IUPAC Name

3-bromoprop-1-enylcyclohexane

InChI

InChI=1S/C9H15Br/c10-8-4-7-9-5-2-1-3-6-9/h4,7,9H,1-3,5-6,8H2

InChI Key

OQDAFSPCBVBKNR-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C=CCBr

Canonical SMILES

C1CCC(CC1)C=CCBr

solubility

not available

Origin of Product

United States

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